(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a cyclopropyl group, a pyridinyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl and pyridinyl groups through substitution reactions. The carboxylic acid group can be introduced via oxidation of an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The pyridinyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals or as a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives with different substituents. Examples could be:
- (2R,3R)-1-cyclopropyl-6-oxo-2-(phenyl)piperidine-3-carboxylic acid
- (2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid
Uniqueness
The uniqueness of (2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2R,3R)-1-cyclopropyl-6-oxo-2-pyridin-4-ylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-4-3-11(14(18)19)13(16(12)10-1-2-10)9-5-7-15-8-6-9/h5-8,10-11,13H,1-4H2,(H,18,19)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFVYOPROWOTLD-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(CCC2=O)C(=O)O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]([C@@H]1C(=O)O)C2=CC=NC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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